![molecular formula C26H56N2O3 B14311415 N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine CAS No. 113561-28-7](/img/structure/B14311415.png)
N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine: is a complex organic compound characterized by its long alkyl chain and multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds such as octadecyloxyethanol. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups. The final step involves the reaction of the resulting compound with ethane-1,2-diamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N1-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N1-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: In biological research, this compound can be utilized in the formulation of drug delivery systems, where its long alkyl chain aids in the encapsulation and transport of hydrophobic drugs.
Industry: Industrially, the compound is used in the production of cosmetics and personal care products, where it acts as a stabilizer and thickening agent.
Mecanismo De Acción
The mechanism of action of N1-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine involves its interaction with cellular membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
- N~1~-(2-{2-[2-(Hexadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine
- N~1~-(2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine
Comparison: Compared to similar compounds, N1-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent
Propiedades
Número CAS |
113561-28-7 |
|---|---|
Fórmula molecular |
C26H56N2O3 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
N'-[2-[2-(2-octadecoxyethoxy)ethoxy]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C26H56N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29-23-25-31-26-24-30-22-20-28-19-18-27/h28H,2-27H2,1H3 |
Clave InChI |
FOIKDMWVIDZOGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCOCCOCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



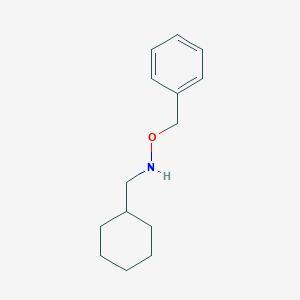
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

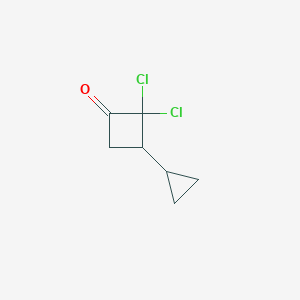

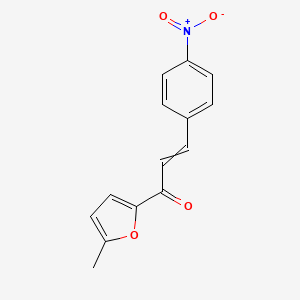


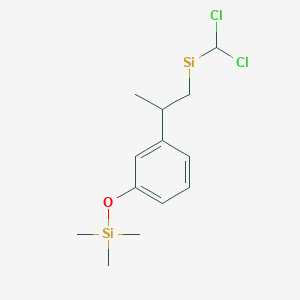

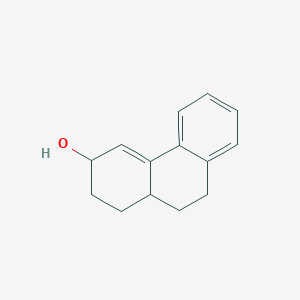
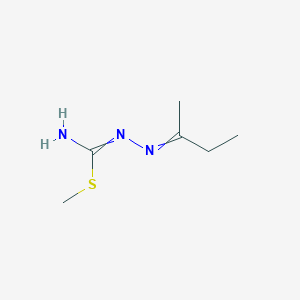
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
